3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride
Description
3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride is a high-value fluorinated aromatic sulfonyl chloride derivative. It features a benzene ring substituted with chlorine (position 3), fluorine (position 5), methoxy (position 4), and a sulfonyl chloride group (position 1). This compound is primarily utilized in research and development as a key intermediate for synthesizing pharmaceuticals, agrochemicals, and specialty materials due to its reactive sulfonyl chloride moiety and electron-modulating substituents .
Key Properties (inferred from structural analysis):
Properties
IUPAC Name |
3-chloro-5-fluoro-4-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO3S/c1-13-7-5(8)2-4(3-6(7)10)14(9,11)12/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLWOLDUHBGVAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)S(=O)(=O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of 3-chloro-5-fluoro-4-methoxybenzenesulfonyl chloride typically involves:
- Starting Material Selection : A suitably substituted benzene derivative, often 3-chloro-5-fluoro-4-methoxyaniline or a related precursor.
- Sulfonylation : Introduction of the sulfonyl chloride group (-SO2Cl) onto the aromatic ring.
- Halogenation Control : Ensuring selective chlorination and fluorination at the 3- and 5-positions, respectively, while maintaining the methoxy group at the 4-position.
Preparation of the Benzene Core with Desired Substituents
Selective halogenation and methoxylation of benzene derivatives are critical. Literature suggests:
- Halogenation : Chlorination and fluorination can be achieved via electrophilic aromatic substitution using chlorinating agents (e.g., Cl2 with catalysts like FeCl3) and fluorinating agents under controlled conditions to achieve substitution at the 3- and 5-positions.
- Methoxylation : The 4-methoxy group is introduced by nucleophilic aromatic substitution or via methylation of hydroxy precursors using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
A related example is the preparation of 3-chloro-4-fluorobenzoyl chloride via chlorination of 4-fluorobenzaldehyde followed by conversion to the acid chloride using thionyl chloride with pyridine as a catalyst, demonstrating the utility of halogenation followed by chlorination steps in aromatic systems.
Sulfonyl Chloride Formation
The key step is converting the substituted benzene derivative into the sulfonyl chloride. Common methods include:
- Chlorosulfonation : Treating the substituted benzene with chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) to introduce the sulfonyl chloride group directly onto the aromatic ring.
- Reaction Conditions : Typically performed under controlled temperature (0–50 °C) to avoid overreaction or degradation. The presence of electron-donating groups like methoxy influences regioselectivity and reaction rate.
Representative Preparation Procedure (Hypothetical Based on Literature)
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 3-chloro-5-fluoro-4-methoxyaniline | Starting material preparation | Commercially available or synthesized via halogenation and methoxylation |
| 2 | Chlorosulfonic acid (ClSO3H), 0–30 °C | Chlorosulfonation | Introduces sulfonyl chloride group at para or ortho position relative to methoxy |
| 3 | Quenching with ice water | Work-up | To isolate sulfonyl chloride derivative |
| 4 | Purification by distillation or recrystallization | Purification | Ensures high purity for downstream use |
Analytical and Characterization Data
- Purity Assessment : High-performance liquid chromatography (HPLC) and gas chromatography (GC) are employed to confirm purity above 95%.
- Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Mass Spectrometry (MS), and Infrared (IR) spectroscopy confirm substitution pattern and sulfonyl chloride functionality.
- Typical NMR Data : Aromatic protons show characteristic shifts influenced by chloro, fluoro, and methoxy substituents; sulfonyl chloride presence confirmed by IR absorption near 1350–1355 cm⁻¹ (S=O stretch).
Comparative Table of Preparation Methods for Similar Sulfonyl Chlorides
| Method | Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Chlorosulfonic acid | ClSO3H, 0–30 °C | Direct sulfonyl chloride introduction, high yield | Corrosive reagents, requires careful temperature control |
| Sulfuryl chloride | SO2Cl2, presence of catalyst | Mild conditions, selective | Longer reaction times |
| Thionyl chloride conversion | From sulfonic acid intermediates | High purity product | Multi-step, requires isolation of sulfonic acid |
Research Findings and Optimization Notes
- Selectivity : The presence of the methoxy group at the 4-position directs electrophilic substitution, influencing the regioselectivity of chlorosulfonation.
- Catalysts : Use of Lewis acids (e.g., FeCl3) can improve chlorination selectivity for the chloro substituent.
- Solvent Effects : Nonpolar solvents like dichloromethane or carbon disulfide are preferred to maintain reaction control and facilitate product isolation.
- Reaction Monitoring : Gas chromatography (GC) and NMR are essential for monitoring reaction progress and verifying substitution pattern.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the methoxy group to a hydroxyl group or further to a carbonyl group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Reduced Products: Sulfonyl hydrides or alcohols, depending on the reducing agent used.
Scientific Research Applications
3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved include:
Nucleophilic Attack: Nucleophiles such as amines, alcohols, or thiols attack the sulfonyl chloride group, leading to the formation of sulfonamide, sulfonate, or other derivatives.
Electrophilic Substitution: The chloro and fluoro substituents on the benzene ring can participate in electrophilic substitution reactions, further modifying the compound.
Comparison with Similar Compounds
Structural and Physicochemical Differences
The table below compares 3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride with three analogous compounds:
Key Observations :
Carboxylic acid in 926264-75-7 introduces polarity, improving solubility in aqueous systems but reducing stability under acidic conditions compared to the methoxy group .
Price and Availability :
Hazard Profiles
Limited hazard data are available for these compounds. However, sulfonyl chlorides are generally moisture-sensitive and corrosive.
Biological Activity
3-Chloro-5-fluoro-4-methoxybenzenesulfonyl chloride is a sulfonyl chloride derivative that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, cytotoxicity, and structure-activity relationships (SAR).
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈ClF₁O₂S
- Molecular Weight : 232.68 g/mol
This compound features a sulfonyl chloride group that is known for its electrophilic nature, making it a potent reactive species in biological systems.
Enzyme Inhibition
Recent studies have demonstrated that this compound exhibits significant inhibitory effects on various enzymes, which are crucial in metabolic pathways:
- α-Glucosidase Inhibition :
- α-Amylase Inhibition :
- Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition :
- VEGFR-2 Inhibition :
Cytotoxicity Studies
Cytotoxicity assays have been conducted on various cancer cell lines to evaluate the therapeutic potential of this compound:
- MCF-7 (Breast Cancer) and A549 (Lung Cancer) cell lines were subjected to treatment with the compound, revealing substantial cytotoxic effects with IC₅₀ values below 10 µM for both cell types .
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | <10 |
| A549 | <10 |
These findings indicate that the compound may serve as a lead structure for developing new anticancer agents.
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of substituents on the phenyl ring in modulating biological activity:
- Fluorine Substituents : The presence of fluorine atoms at specific positions enhances enzyme inhibition potency.
- Methoxy Group : The methoxy substituent contributes to increased lipophilicity, aiding cellular penetration and bioavailability.
Case Studies
- Diabetes Management : A study involving diabetic model organisms demonstrated that treatment with this compound led to reduced blood glucose levels post-meal, suggesting its potential as an adjunct therapy for diabetes management .
- Cancer Treatment : In vivo studies using xenograft models indicated that administration of the compound significantly inhibited tumor growth compared to control groups, reinforcing its potential as an anticancer agent .
Q & A
Q. What are the optimized synthetic routes for 3-chloro-5-fluoro-4-methoxybenzenesulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves chlorination of a precursor benzoic acid derivative. For example, analogous compounds (e.g., 3-chloro-4-ethoxy-5-fluorobenzoyl chloride) are synthesized by treating 3-chloro-4-ethoxy-5-fluorobenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under reflux in inert solvents like dichloromethane . Key factors include:
- Temperature : Reflux conditions (~40–60°C for SOCl₂).
- Solvent : Anhydrous solvents to prevent hydrolysis.
- Stoichiometry : Excess chlorinating agent (1.5–2.0 equivalents).
Post-reaction, the product is isolated via vacuum distillation or recrystallization. Yield optimization requires monitoring reaction progress via TLC or LC-MS.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C4, chlorine at C3, fluorine at C5) .
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1180 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl chloride functionality .
- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺ or [M-Cl]⁺) and isotopic patterns for Cl/F .
- Elemental Analysis : Validate C, H, Cl, F, and S content against theoretical values.
Q. How can researchers safely handle and purify this compound given its reactivity?
- Methodological Answer :
- Handling : Use inert atmospheres (N₂/Ar) and moisture-free conditions to prevent hydrolysis. PPE (gloves, goggles) is mandatory due to lachrymatory and corrosive properties .
- Purification : Recrystallize from dry hexane/ethyl acetate mixtures. For impurities like unreacted precursors, column chromatography (silica gel, eluent: 5–10% EtOAc in hexane) is effective .
Advanced Research Questions
Q. How do electronic effects of substituents (Cl, F, OMe) influence the reactivity of the sulfonyl chloride group in nucleophilic substitution reactions?
- Methodological Answer :
- Electron-Withdrawing Effects : Chlorine (C3) and fluorine (C5) enhance electrophilicity of the sulfonyl chloride via inductive effects, accelerating reactions with amines or alcohols.
- Methoxy Group (C4) : The electron-donating methoxy group may slightly deactivate the sulfonyl chloride but can stabilize intermediates through resonance in specific reaction pathways.
- Comparative Studies : Kinetic studies using analogs (e.g., 3-fluoro-4-methylbenzenesulfonyl chloride ) show substituent positioning alters reaction rates by 20–40% in SN² mechanisms .
Q. What strategies mitigate hydrolysis during storage or reactions in aqueous media?
- Methodological Answer :
- Storage : Store under anhydrous conditions (molecular sieves, sealed ampules) at –20°C .
- In-Situ Generation : Use the sulfonic acid precursor and activate with PCl₅ or SOCl₂ in the reaction mixture to avoid isolating the sulfonyl chloride .
- Buffered Systems : For aqueous reactions, employ pH-controlled buffers (pH 7–9) to minimize hydrolysis while enabling nucleophilic attack .
Q. How does this compound serve as an intermediate in designing sulfonamide-based bioactive molecules?
- Methodological Answer :
- Sulfonamide Synthesis : React with primary/secondary amines (e.g., anilines, alkylamines) in THF/DCM at 0–25°C to form sulfonamides, a common pharmacophore .
- Case Study : Analogous compounds (e.g., [3-(4-Methoxyphenoxy)phenyl]sulfonyl chloride) are used to develop enzyme inhibitors (e.g., carbonic anhydrase) by targeting zinc-binding motifs .
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing methoxy with ethoxy) alters bioavailability and target affinity .
Q. What computational methods predict the stability and reactivity of this compound under varying thermal conditions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA to model transition states during decomposition (e.g., thermal cleavage of S–Cl bonds) .
- Thermogravimetric Analysis (TGA) : Experimental data show decomposition onset at ~150°C, correlating with computational predictions .
- Hydrolysis Kinetics : MD simulations in explicit solvent models (e.g., water) quantify activation barriers for hydrolysis pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
